tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate
Overview
Description
“tert-Butyl 4-aminospiro[chroman-2,4’-piperidine]-1’-carboxylate” is a complex organic compound. It is related to the family of chromanones . Chromanones are important and interesting heterobicyclic compounds that act as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed amination . For instance, N-substituted derivatives of tert-butyl 4-aminobenzoate can be prepared via a palladium-catalyzed amination of tert-butyl 4-bromobenzoate with the appropriate free amine .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve palladium-catalyzed amination . This process is used to create N-substituted derivatives of tert-butyl 4-aminobenzoate .
Scientific Research Applications
Pharmaceutical Chemistry
- Summary of Application : Chroman-4-one derivatives constitute a major class of six-membered heterocyclic compounds . They play an important role as building blocks in designing drugs .
- Methods of Application : Some 4-chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
- Results or Outcomes : They exhibit a broad range of biological and pharmaceutical activities such as antibiotic, antiparasitic, anticancer, and anti-HIV activities and act as SIRT2 inhibitors .
Polymer Chemistry
- Summary of Application : Phenolic antioxidants like 4-tert-butylpyrocatechol (TBC) are used to inhibit the undesired polymerization of styrene .
- Methods of Application : The inhibition effect is achieved through H-atom donation, electron donation, and H-atom donation reaction in the presence of oxygen .
- Results or Outcomes : The growth percentage of 2,6-di-tert-butyl-4-methoxyphenol (DTBMP), a phenolic antioxidant, was found to be 16.40% after 4 hours .
Organic Chemistry
- Summary of Application : The tert-butyl group is a major player in organic chemistry and biology . It has a unique reactivity pattern due to its crowded structure .
- Methods of Application : The tert-butyl group is used in various chemical transformations . Its unique reactivity pattern is due to the steric hindrance it provides, which can influence the course of chemical reactions .
- Results or Outcomes : The tert-butyl group has implications in biosynthetic and biodegradation pathways, and it can be used in biocatalytic processes .
Biochemistry
- Summary of Application : 4-Amino-1-tert-butoxycarbonylpiperidine is a compound that can be used in biochemical research .
- Methods of Application : This compound can be used in various biochemical experiments, although the specific methods of application would depend on the nature of the experiment .
Chemistry and Biology
- Summary of Application : The tert-butyl group is highlighted by summarising characteristic applications in chemistry and biology .
- Methods of Application : The unique reactivity pattern elicited by the crowded tert-butyl group is used in chemical transformations, its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
- Results or Outcomes : The tert-butyl group has possible application in biocatalytic processes .
Solar Cells
- Summary of Application : 4-tert-Butylpyridine is a specific additive of redox electrolyte in dye-sensitized solar cells .
- Methods of Application : This compound is used in the composition of electrolyte for dye-sensitized solar cell .
- Results or Outcomes : The availability of 4-tert-Butylpyridine is expected on May 01, 2024 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-aminospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)12-14(19)13-6-4-5-7-15(13)22-18/h4-7,14H,8-12,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRIIQVZXVYVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693366 | |
Record name | tert-Butyl 4-amino-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate | |
CAS RN |
1160247-73-3 | |
Record name | tert-Butyl 4-amino-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-amino-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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